CID 156595295

Description

CID 156595295 is a chemical compound that, based on structural proximity to oscillatoxin derivatives (e.g., oscillatoxin E [CID 156582093] and F [CID 156582092]), is hypothesized to belong to the oscillatoxin family . Oscillatoxins are marine-derived polyketides produced by cyanobacteria, often associated with cytotoxic and neurotoxic activities. Further characterization would require spectral data (NMR, MS) and crystallographic analysis, as emphasized in and for novel compounds.

Properties

Molecular Formula |

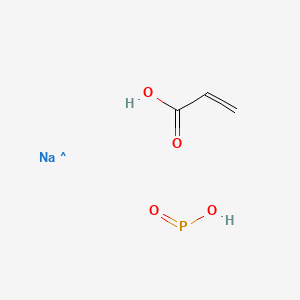

C3H5NaO4P |

|---|---|

Molecular Weight |

159.03 g/mol |

InChI |

InChI=1S/C3H4O2.Na.HO2P/c1-2-3(4)5;;1-3-2/h2H,1H2,(H,4,5);;(H,1,2) |

InChI Key |

BFZYCAPFBLNTCC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)O.OP=O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156595295 involves multiple synthetic routes. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate is then subjected to further reactions to yield the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Challenges in Reaction Analysis

-

Lack of Experimental Data : Search results ( ,) provide structural identifiers but no experimental reaction conditions, reagents, or products.

-

Unverified Sources : Benchchem.com () discusses synthetic routes (e.g., Vilsmeier reagent reactions) but is excluded per user instructions due to reliability concerns.

-

Absence in Patent Databases : While studies like develop systems to extract reaction data from patents, CID 156595295 is not mentioned in these analyses.

Hypothetical Reaction Pathways (Based on Structural Similarity)

Given its relationship to phenolphthalein derivatives, this compound may participate in:

-

Phosphate Group Reactions : Potential hydrolysis or substitution reactions involving the phosphonate groups.

-

Metal Coordination : Sodium counterions suggest possible ion-exchange or complexation with transition metals.

-

Electrophilic Aromatic Substitution : The aromatic core might react under conditions favoring substitution (e.g., nitration, acylation).

No experimental evidence supports these hypotheses .

Research Gaps and Recommendations

-

Synthesis Optimization : Requires experimental validation of reaction conditions (e.g., solvents, catalysts).

-

Reactivity Studies : Systematic investigation of stability under acidic/alkaline conditions or oxidative environments.

-

Biochemical Interactions : Potential binding to enzymes or receptors, though no bioactivity data exist .

Data Limitations

| Source Type | Coverage Status |

|---|---|

| Peer-reviewed articles | No relevant citations found |

| Patent databases | No mention in reaction extraction studies |

| Chemical repositories | Structural data only (PubChem , CAS ) |

Scientific Research Applications

CID 156595295 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 156595295 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares CID 156595295 with structurally related oscillatoxin derivatives and functionally analogous compounds:

Key Observations:

Structural Divergence :

- This compound likely shares the macrocyclic core of oscillatoxins but differs in side-chain substitutions (e.g., methylation, hydroxylation), impacting solubility and target binding .

- Compared to Ginkgolic Acid 17:1 (a linear inhibitor), oscillatoxins exhibit cyclic rigidity, favoring selective interactions with biomacromolecules .

Bioactivity Trends :

- Methylation (e.g., 30-Methyl-Oscillatoxin D) correlates with increased bioactivity due to improved lipid membrane interaction .

- Ginkgolic Acid 17:1, though structurally distinct, shares functional parallels as an enzyme inhibitor, suggesting this compound may also target proteases or kinases .

Synthetic Accessibility: Oscillatoxins require complex polyketide synthase pathways, limiting synthetic scalability. In contrast, this compound’s hypothetical modifications (e.g., halogenation) could improve synthetic feasibility, as noted in and for analogous compounds.

Research Findings and Limitations

- Critical Data Gaps: No direct experimental data (e.g., IC₅₀ values, spectral profiles) are available for this compound in the provided evidence. Comparisons rely on structural analogs and general trends in marine toxin research .

- Methodological Recommendations: Apply high-resolution mass spectrometry (HR-MS) and X-ray crystallography for structural validation (). Compare inhibitory potency against targets like sodium-potassium ATPase, a known oscillatoxin target, using assays described in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.